REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:10])[CH:4](Br)[CH2:5][CH:6]([CH3:8])[CH3:7].[P:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]>>[P:11]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14].[CH3:1][O:2][C:3](=[O:10])[CH:4]([P:11]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:18])[CH2:5][CH:6]([CH3:8])[CH3:7]
|
Name
|
|
Quantity
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193 g
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Type
|
reactant
|
Smiles
|
COC(C(CC(C)C)Br)=O
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Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
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200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
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Details
|
a distillate b.p. 37°-60° C. (80 g) collected with an air condenser
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Type
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DISTILLATION
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Details
|
The residue was distilled under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(C)C)P(=O)(OCC)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 188 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |